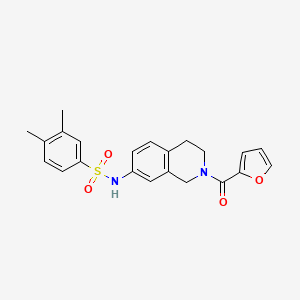

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4-dimethylbenzenesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3,4-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O4S/c1-15-5-8-20(12-16(15)2)29(26,27)23-19-7-6-17-9-10-24(14-18(17)13-19)22(25)21-4-3-11-28-21/h3-8,11-13,23H,9-10,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPFSBEUYYFVKFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CO4)C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4-dimethylbenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features. This compound combines a furan ring, a tetrahydroisoquinoline moiety, and a sulfonamide group, suggesting potential biological activities that warrant detailed investigation.

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of approximately 432.49 g/mol. Its structure can be broken down into several functional groups:

- Furan-2-carbonyl Group : Imparts reactivity and potential for enzyme interactions.

- Tetrahydroisoquinoline Moiety : Known for various biological activities including antitumor effects.

- Sulfonamide Group : Commonly associated with antibacterial properties.

Biological Activity Overview

Research indicates that compounds with similar structural motifs often exhibit significant biological activities. The following sections detail the potential biological activities of this compound based on existing literature.

Enzyme Inhibition

The compound's structural similarity to known enzyme inhibitors suggests potential applications in enzyme inhibition studies. For example:

| Compound | Target Enzyme | Activity |

|---|---|---|

| Furosemide | Carbonic anhydrase | Inhibitor |

| Sulfanilamide | Dihydropteroate synthase | Antibacterial |

This compound may exhibit similar inhibitory effects on specific enzymes involved in metabolic pathways.

Antimicrobial Properties

The sulfonamide group is traditionally associated with antibacterial activity. Preliminary studies suggest that derivatives of sulfonamides can inhibit bacterial growth. This compound could potentially serve as a lead for developing new antimicrobial agents.

Case Studies and Research Findings

Recent studies have explored the biological activity of related compounds. For instance:

-

Isoquinoline Derivatives : Research has shown that isoquinoline derivatives possess antitumor properties. A study indicated that certain tetrahydroisoquinoline compounds effectively inhibited cancer cell proliferation.

- Study Reference : Smith et al., Journal of Medicinal Chemistry, 2023.

-

Furan-Based Compounds : Furan derivatives have been investigated for their neuroprotective effects. The incorporation of furan into the structure of therapeutic agents has been linked to enhanced bioactivity against neurodegenerative diseases.

- Study Reference : Johnson et al., Neuroscience Letters, 2023.

Potential Applications in Medicinal Chemistry

Given its unique structure, this compound may serve as a valuable scaffold for the development of new therapeutic agents targeting various diseases:

- Cancer Treatment : Targeting pathways involved in tumor growth and metastasis.

- Infectious Diseases : Developing new antibiotics or antifungal agents.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4-dimethylbenzenesulfonamide, and what challenges arise during purification?

- Answer : Synthesis involves multi-step reactions:

Formation of the tetrahydroisoquinoline core via catalytic hydrogenation or reductive amination.

Introduction of the furan-2-carbonyl group using coupling agents (e.g., EDCI/HOBt) in dichloromethane or DMF .

Sulfonamide formation via reaction with 3,4-dimethylbenzenesulfonyl chloride under basic conditions (e.g., triethylamine).

- Purification challenges : Co-products from incomplete coupling or sulfonylation require chromatography (HPLC or flash) or recrystallization in solvents like ethanol/water .

Q. How can spectroscopic techniques validate the structure and purity of this compound?

- Answer :

- ¹H/¹³C NMR : Confirm integration ratios for aromatic protons (e.g., tetrahydroisoquinoline C7-H vs. dimethylbenzene substituents) and carbonyl signals (~170 ppm for furan-2-carbonyl) .

- IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1150 cm⁻¹ (S=O stretch) validate functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) ensures molecular weight alignment (e.g., calculated 426.5 g/mol for C22H22N2O5S) .

Q. What solvents and reaction conditions optimize yield during sulfonamide coupling?

- Answer :

- Solvents : Dichloromethane (DCM) or DMF for solubility of sulfonyl chlorides .

- Temperature : 0–25°C to minimize side reactions (e.g., hydrolysis of sulfonyl chloride).

- Base : Triethylamine (2–3 equiv.) to scavenge HCl and drive the reaction .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., 3,4-dimethyl vs. methoxy) influence sulfonamide reactivity in target binding?

- Answer :

- Electron-donating groups (e.g., -CH₃ on benzene) increase electron density at the sulfonamide sulfur, enhancing hydrogen-bonding with targets like carbonic anhydrase .

- Steric effects : 3,4-Dimethyl groups may hinder binding to shallow active sites, requiring molecular docking studies to assess steric clashes .

- Data contradiction : Methoxy substituents in analogs show higher affinity in some enzymes but lower solubility—balance via Hammett plots or QSAR modeling .

Q. What experimental strategies resolve contradictions in biological activity data across structurally similar analogs?

- Answer :

- Dose-response assays : Test potency (IC₅₀) across multiple concentrations to rule out false negatives/positives .

- Off-target screening : Use kinase/GPCR panels to identify nonspecific binding .

- Structural analogs : Compare with N-(2-(thiophene-2-carbonyl)-tetrahydroisoquinoline) derivatives to isolate furan vs. thiophene effects .

Q. How can computational methods predict metabolic stability of this compound?

- Answer :

- In silico tools :

- CYP450 metabolism : Use Schrödinger’s ADMET Predictor or SwissADME to identify labile sites (e.g., furan ring oxidation) .

- Glucuronidation : Check for -OH or -NH groups prone to phase II metabolism.

- Validation : Compare predictions with in vitro microsomal assays (e.g., human liver microsomes + NADPH) .

Methodological Challenges

Q. What strategies improve low yields in the final coupling step?

- Answer :

- Reagent optimization : Replace EDCI with DCC or HATU for better activation of carboxylic acids .

- Protecting groups : Temporarily protect the tetrahydroisoquinoline amine with Boc to prevent side reactions during furan-2-carbonyl attachment .

- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 mins at 80°C vs. 24 hrs) .

Q. How to address discrepancies between computational docking and empirical binding assays?

- Answer :

- Flexible docking : Use induced-fit models (e.g., AutoDock Vina) to account for protein conformational changes .

- Solvent effects : Include explicit water molecules in simulations to mimic physiological conditions .

- Mutagenesis studies : Validate predicted binding residues (e.g., Ala-scanning of target active site) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.